molecular formula C26H27N5O5S B3878676 2-[(E)-1-(2,4-DIMORPHOLINO-5-NITROPHENYL)METHYLIDENE]-6,7-DIMETHYL[1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-3(2H)-ONE

2-[(E)-1-(2,4-DIMORPHOLINO-5-NITROPHENYL)METHYLIDENE]-6,7-DIMETHYL[1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-3(2H)-ONE

Cat. No.: B3878676
M. Wt: 521.6 g/mol
InChI Key: PXFYJGRZJZUHOI-ZVHZXABRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(E)-1-(2,4-DIMORPHOLINO-5-NITROPHENYL)METHYLIDENE]-6,7-DIMETHYL[1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-3(2H)-ONE is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

The synthesis of 2-[(E)-1-(2,4-DIMORPHOLINO-5-NITROPHENYL)METHYLIDENE]-6,7-DIMETHYL[1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-3(2H)-ONE involves several steps. The starting materials typically include 2,4-dimorpholino-5-nitrobenzaldehyde and 6,7-dimethylthiazolo[3,2-a][1,3]benzimidazole. The reaction conditions often require the use of a strong base and a suitable solvent to facilitate the condensation reaction. Industrial production methods may involve optimizing these conditions to increase yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-[(E)-1-(2,4-DIMORPHOLINO-5-NITROPHENYL)METHYLIDENE]-6,7-DIMETHYL[1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-3(2H)-ONE has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar compounds include other thiazole and benzimidazole derivatives. Compared to these compounds, 2-[(E)-1-(2,4-DIMORPHOLINO-5-NITROPHENYL)METHYLIDENE]-6,7-DIMETHYL[1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-3(2H)-ONE is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties. Some similar compounds include:

  • Thiazole derivatives
  • Benzimidazole derivatives
  • Nitrobenzaldehyde derivatives

These compounds share some structural similarities but differ in their specific functional groups and overall structure, leading to variations in their properties and applications.

Properties

IUPAC Name

(2E)-2-[(2,4-dimorpholin-4-yl-5-nitrophenyl)methylidene]-6,7-dimethyl-[1,3]thiazolo[3,2-a]benzimidazol-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27N5O5S/c1-16-11-19-21(12-17(16)2)30-25(32)24(37-26(30)27-19)14-18-13-23(31(33)34)22(29-5-9-36-10-6-29)15-20(18)28-3-7-35-8-4-28/h11-15H,3-10H2,1-2H3/b24-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXFYJGRZJZUHOI-ZVHZXABRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)N3C(=O)C(=CC4=CC(=C(C=C4N5CCOCC5)N6CCOCC6)[N+](=O)[O-])SC3=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=C(C=C1C)N3C(=O)/C(=C\C4=CC(=C(C=C4N5CCOCC5)N6CCOCC6)[N+](=O)[O-])/SC3=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27N5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

521.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(E)-1-(2,4-DIMORPHOLINO-5-NITROPHENYL)METHYLIDENE]-6,7-DIMETHYL[1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-3(2H)-ONE
Reactant of Route 2
Reactant of Route 2
2-[(E)-1-(2,4-DIMORPHOLINO-5-NITROPHENYL)METHYLIDENE]-6,7-DIMETHYL[1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-3(2H)-ONE
Reactant of Route 3
Reactant of Route 3
2-[(E)-1-(2,4-DIMORPHOLINO-5-NITROPHENYL)METHYLIDENE]-6,7-DIMETHYL[1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-3(2H)-ONE
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
2-[(E)-1-(2,4-DIMORPHOLINO-5-NITROPHENYL)METHYLIDENE]-6,7-DIMETHYL[1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-3(2H)-ONE
Reactant of Route 5
2-[(E)-1-(2,4-DIMORPHOLINO-5-NITROPHENYL)METHYLIDENE]-6,7-DIMETHYL[1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-3(2H)-ONE
Reactant of Route 6
Reactant of Route 6
2-[(E)-1-(2,4-DIMORPHOLINO-5-NITROPHENYL)METHYLIDENE]-6,7-DIMETHYL[1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-3(2H)-ONE

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